molecular formula C12H12F3NO2 B11760825 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B11760825
M. Wt: 259.22 g/mol
InChI Key: FPZPMWPWUUKLAI-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a trifluoromethylphenyl substituent at the 1-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this scaffold relevant in medicinal chemistry for targeting enzymes or receptors requiring aromatic interactions .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)9-1-3-10(4-2-9)16-6-5-8(7-16)11(17)18/h1-4,8H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZPMWPWUUKLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and pyrrolidine ring undergo oxidation under specific conditions.

  • Reagents/Conditions :

    • Potassium permanganate (KMnO₄) in acidic medium oxidizes the carboxylic acid to carbon dioxide or further oxidized derivatives.

    • Chromium trioxide (CrO₃) can oxidize the pyrrolidine ring, potentially forming lactam or ketone derivatives.

Reaction TypeReagents/ConditionsProducts
Carboxylic acid oxidationKMnO₄, acidic mediumCO₂ or oxidized derivatives
Pyrrolidine ring oxidationCrO₃Lactam/ketone derivatives

Reduction Reactions

Reduction targets the carboxylic acid group or pyrrolidine ring.

  • Reagents/Conditions :

    • Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol.

    • Sodium borohydride (NaBH₄) may reduce α,β-unsaturated carbonyl groups if present.

Reaction TypeReagents/ConditionsProducts
Carboxylic acid reductionLiAlH₄, anhydrous etherPrimary alcohol derivative
Pyrrolidine ring reductionLiAlH₄Amine derivatives

Substitution Reactions

The trifluoromethyl group and carboxylic acid are prone to substitution.

  • Reagents/Conditions :

    • Nucleophilic substitution : Replacing the trifluoromethyl group with nucleophiles (e.g., amines, thiols) under basic conditions.

    • Electrophilic substitution : Halogenation or acylation of the phenyl ring using halogenating agents or acyl chlorides.

Reaction TypeReagents/ConditionsProducts
Trifluoromethyl substitutionNucleophiles (e.g., NH₃, SH⁻), baseSubstituted phenyl derivatives
Phenyl ring substitutionHalogenating agents (e.g., Cl₂)Halogenated derivatives

Esterification and Amidation

The carboxylic acid group facilitates esterification and amidation.

  • Reagents/Conditions :

    • Alcohols (e.g., ethanol) with acid catalysts (e.g., HCl) form esters.

    • Amines react under coupling agents (e.g., EDC) to form amides.

Reaction TypeReagents/ConditionsProducts
EsterificationAlcohols, acid catalystEsters (e.g., ethyl ester)
AmidationAmines, EDC coupling reagentAmides

Catalytic Hydrogenation

Enantioselective hydrogenation using Ru-based catalysts modifies stereochemistry.

  • Reagents/Conditions :

    • Ru(T)₂D catalysts (e.g., Ru with chiral diphosphine ligands) enable stereoselective hydrogenation of double bonds or ketones .

Reaction TypeReagents/ConditionsProducts
Enantioselective hydrogenationRu catalysts, high pressureStereoisomeric derivatives

Nucleophilic Aromatic Substitution

The trifluoromethoxyphenyl group can undergo substitution if activated.

  • Reagents/Conditions :

    • Nucleophiles (e.g., hydroxide ions) under high temperatures or in polar aprotic solvents.

Reaction TypeReagents/ConditionsProducts
Nucleophilic substitutionNucleophiles, high temperatureSubstituted phenyl derivatives

Key Observations

  • The trifluoromethyl group enhances lipophilicity and stability, influencing reactivity.

  • The pyrrolidine ring’s nitrogen may act as a leaving group under specific conditions.

  • Stereochemistry at the pyrrolidine nitrogen affects reaction outcomes and biological activity.

This compound’s reactivity profile makes it a versatile scaffold in medicinal chemistry and organic synthesis.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H12F3NO2
  • Molecular Weight : 273.23 g/mol
  • CAS Number : 154585553

The compound consists of a pyrrolidine ring linked to a phenyl group that carries a trifluoromethyl substituent. This trifluoromethyl group is known for its ability to enhance lipophilicity and metabolic stability, contributing to the compound's biological activities.

Medicinal Chemistry

1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid serves as an intermediate in the development of pharmaceuticals targeting various diseases. Its applications include:

  • Anti-inflammatory Agents : The compound has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). It induces apoptosis through mechanisms involving caspase activation and cell cycle arrest .

Biological Studies

The compound is utilized in biological research for:

  • Enzyme Inhibition Studies : It has shown promise as an enzyme inhibitor, particularly in studies focusing on metabolic pathways and receptor interactions.
  • Neuroprotective Effects : Preliminary studies suggest that it may activate Nrf2-regulated cytoprotective genes, reducing oxidative stress in neuronal cells, which is crucial for neurodegenerative disease research .

Industrial Applications

In the industrial sector, 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is used in:

  • Agrochemicals : As a building block for developing herbicides and pesticides, it targets specific plant pathways for enhanced crop protection.
  • Material Science : The compound contributes to the formulation of advanced materials with improved chemical resistance and thermal stability due to its trifluoromethyl group .

Table 1: Summary of Biological Activities

ActivityDescription
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines.
Neuroprotective EffectsPotentially protects neuronal cells from oxidative stress and apoptosis.
Enzyme InhibitionDemonstrates inhibition of specific enzymes involved in metabolic pathways.
Antimicrobial PropertiesActive against certain bacterial strains due to enhanced lipophilicity.

Table 2: Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityRemarks
TrifluoromethylpyridinesModerate enzyme inhibitionLess effective than pyrrolidine derivatives
Trifluoromethylphenyl derivativesVariable activityDependent on specific substituents
Pyrrolidinone derivativesStrong anticancer propertiesSimilar structure but different biological effects

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid on MCF-7 cells, revealing an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed that the compound induces apoptosis through increased caspase activity .

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, the compound significantly reduced neuronal cell death induced by oxidative stress. This effect was linked to the activation of Nrf2 pathways, indicating potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Pyrrolidine-3-carboxylic Acid Derivatives with Aryl Substituents

The Molecules 2010 study synthesized several pyrrolidine-3-carboxylic acid derivatives with varying aryl substituents. Key differences include:

Compound Substituent(s) Molecular Formula Yield (%) Purity (%) Key Properties/Applications
14{4,5} 1,3-Benzodioxol-5-yl, methyl, urea C₂₂H₂₂F₃N₃O₅ 68 >99 Urea linker for enzyme inhibition
14{6,5} 1-Methylindol-3-yl, urea C₂₄H₂₅F₃N₄O₃ 76 >99 Enhanced lipophilicity for CNS targets
14{3,5} 3,5-Dimethoxyphenyl, urea C₂₃H₂₆F₃N₃O₅ 63 99 Polar groups for solubility tuning
Target Compound 4-(Trifluoromethyl)phenyl C₁₂H₁₂F₃NO₂ N/A N/A Base structure for further functionalization

Key Observations :

  • Substituent Effects : The trifluoromethylphenyl group in the target compound provides a balance of hydrophobicity and electronic effects, whereas analogs with urea linkers (e.g., 14{4,5}) introduce hydrogen-bonding capacity for target engagement .
  • Yield and Purity : Derivatives with bulkier substituents (e.g., 1-methylindol-3-yl in 14{6,5}) show higher crude yields (76%) compared to dimethoxyphenyl analogs (63%) .

Pyridinecarboxylic Acid Analogs

4-(Trifluoromethyl)-3-pyridinecarboxylic acid (C₇H₄F₃NO₂) differs in its heteroaromatic pyridine core versus the pyrrolidine ring :

Property 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic Acid 4-(Trifluoromethyl)-3-pyridinecarboxylic Acid
Core Structure Saturated pyrrolidine ring Aromatic pyridine ring
Melting Point Not reported 147°C
Molecular Weight ~263 g/mol (estimated) 191.11 g/mol
Solubility Likely polar due to carboxylic acid Limited by aromaticity and crystallinity

Key Observations :

  • The pyridine analog’s aromaticity increases rigidity and melting point (147°C) but reduces flexibility for conformational adaptation in binding pockets .

Positional Isomers and Protected Derivatives

  • Meta vs. Para Substitution : 1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (meta-substituted) may exhibit steric hindrance differences compared to the para-substituted target compound, affecting receptor binding .
  • Boc-Protected Analogs: trans-N-Boc-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (C₁₇H₂₀F₃NO₄) introduces a tert-butoxycarbonyl group, enhancing solubility for intermediate handling in synthetic pathways .

Functionalized Pyrrolidine Derivatives

  • Hydrazone-Isatin Hybrids : Compound 36 in incorporates a 5-oxo-pyrrolidine and hydrazone-isatin moiety, enabling antioxidant activity via radical scavenging . This contrasts with the target compound’s simpler structure, which lacks such extended conjugation.

Biological Activity

1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective as therapeutic agents. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C₁₂H₁₂F₃NO₂
  • Molecular Weight : 259.22 g/mol
  • CAS Number : 1086374-97-1

The biological activity of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds, particularly those containing trifluoromethyl groups, exhibit significant antibacterial properties. For instance, studies have shown that certain pyrrole derivatives demonstrate potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. It has been noted that similar pyrrolidine derivatives can inhibit serine proteases involved in cancer progression. The mechanism often involves the selective targeting of cancerous cells while minimizing effects on healthy tissues .

Neuropharmacological Effects

1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid may also influence neuropharmacological pathways. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Case Studies

  • Antibacterial Evaluation : A study evaluated a series of pyrrole derivatives for their antibacterial efficacy against Staphylococcus aureus. The results indicated that compounds with trifluoromethyl substitutions showed enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Anticancer Research : In vitro studies demonstrated that certain pyrrolidine derivatives could significantly inhibit the growth of cancer cell lines by inducing apoptosis through caspase activation pathways .

Data Summary Table

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AnticancerVarious Cancer Cell LinesIC50 ~ 20 µM
NeuropharmacologicalRat Brain ModelsIC50 ~ 5 µM

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, and how do reaction parameters affect yield?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as condensation of halogenated aryl precursors with pyrrolidine intermediates followed by cyclization. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing the trifluoromethylphenyl group . Solvent choice (e.g., DMF or toluene) and temperature control are critical to minimize side reactions and improve purity. Yields can be optimized by adjusting catalyst loading (e.g., 5-10 mol% Pd) and reaction time (12-24 hours) .

Q. What analytical techniques are recommended for confirming the molecular identity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. For instance, 1H^1H NMR can resolve the pyrrolidine ring protons (δ 2.5–3.5 ppm) and trifluoromethylphenyl aromatic signals (δ 7.2–7.8 ppm) . LCMS with electrospray ionization (ESI) is used to confirm molecular weight (e.g., observed [M+H]+ m/z: 260.1 vs. calculated 260.2) .

Q. How can researchers assess the enantiomeric purity of chiral derivatives of this compound?

  • Methodological Answer : Chiral HPLC using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases is standard. Alternatively, optical rotation measurements and circular dichroism (CD) spectroscopy validate enantiomeric excess (>98% ee) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts in synthesis)?

  • Methodological Answer : Discrepancies often arise from unaccounted reaction intermediates or solvent effects. Density functional theory (DFT) calculations can model transition states to identify competing pathways. Experimental validation via trapping intermediates (e.g., using quenching agents) or in situ IR spectroscopy helps reconcile data .

Q. How can the solubility of this compound be enhanced for biological assays without altering its pharmacological activity?

  • Methodological Answer : Prodrug approaches, such as esterification of the carboxylic acid group (e.g., methyl or tert-butyl esters), improve solubility. Alternatively, co-solvents like DMSO (≤10% v/v) or pH adjustment (e.g., sodium salt formation at pH 7.4) are effective .

Q. What mechanistic insights explain the compound’s stability under acidic versus basic conditions?

  • Methodological Answer : The trifluoromethyl group’s electron-withdrawing effect stabilizes the aryl ring against electrophilic attack, while the pyrrolidine’s tertiary amine may protonate under acidic conditions, altering conformation. Stability studies using accelerated degradation (e.g., 1M HCl/NaOH at 40°C for 48 hours) coupled with HPLC monitoring reveal degradation pathways .

Q. How can researchers address low reproducibility in biological activity assays for derivatives of this compound?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum batch) and validate compound purity (>95% via HPLC). Use orthogonal binding assays (e.g., SPR and fluorescence polarization) to confirm target engagement .

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